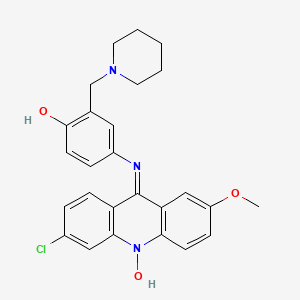
Acridine, 3-chloro-9-(4-hydroxy-3-piperidinomethylanilino)-7-methoxy-, 10-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 3-chloro-9-(4-hydroxy-3-piperidinomethylanilino)-7-methoxy-, 10-oxide is a complex organic compound belonging to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly as potential anticancer agents. This compound, with its unique substituents, may exhibit distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acridine derivatives typically involves multi-step organic reactions. For this specific compound, the synthetic route might include:
Nitration and Reduction: Starting with acridine, nitration followed by reduction can introduce amino groups.
Chlorination: Chlorination at the 3-position can be achieved using reagents like thionyl chloride.
Methoxylation: Introduction of a methoxy group at the 7-position can be done using methanol and an acid catalyst.
Piperidinomethylation: The piperidinomethyl group can be introduced through a Mannich reaction involving formaldehyde, piperidine, and the acridine derivative.
Oxidation: The final oxidation step to form the 10-oxide can be performed using oxidizing agents like hydrogen peroxide.
Industrial Production Methods
Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and purification techniques like crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo further oxidation, potentially altering its biological activity.
Reduction: Reduction reactions may target the nitro or oxide groups.
Substitution: Halogen substitution reactions can modify the chloro group, potentially introducing other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles like amines or thiols.
Major Products
The major products depend on the specific reactions but may include various substituted acridine derivatives with altered biological properties.
Wissenschaftliche Forschungsanwendungen
Chemistry: As intermediates in organic synthesis.
Biology: As fluorescent probes for DNA and RNA.
Medicine: Potential anticancer, antimicrobial, and antiviral agents.
Industry: Used in dye manufacturing and as photochemical agents.
Wirkmechanismus
The mechanism of action for acridine derivatives often involves intercalation into DNA, disrupting replication and transcription processes. This can lead to apoptosis in cancer cells. The specific molecular targets and pathways may include topoisomerases and other DNA-associated enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Orange: A well-known fluorescent dye used in cell biology.
Amsacrine: An anticancer agent that intercalates into DNA.
Proflavine: An acridine derivative with antimicrobial properties.
Uniqueness
The unique substituents in Acridine, 3-chloro-9-(4-hydroxy-3-piperidinomethylanilino)-7-methoxy-, 10-oxide may confer distinct biological activities, making it a valuable compound for further research.
Eigenschaften
CAS-Nummer |
73663-84-0 |
|---|---|
Molekularformel |
C26H26ClN3O3 |
Molekulargewicht |
464.0 g/mol |
IUPAC-Name |
4-[(6-chloro-10-hydroxy-2-methoxyacridin-9-ylidene)amino]-2-(piperidin-1-ylmethyl)phenol |
InChI |
InChI=1S/C26H26ClN3O3/c1-33-20-7-9-23-22(15-20)26(21-8-5-18(27)14-24(21)30(23)32)28-19-6-10-25(31)17(13-19)16-29-11-3-2-4-12-29/h5-10,13-15,31-32H,2-4,11-12,16H2,1H3 |
InChI-Schlüssel |
FZXIXGQEIBHEIS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)N(C3=C(C2=NC4=CC(=C(C=C4)O)CN5CCCCC5)C=CC(=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















